N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various substituents. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethylaniline with isobutyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized with sulfur and other reagents to form the benzothiadiazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiadiazines. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an inhibitor of certain enzymes and receptors. It has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives such as:
- 1,2,4-benzothiadiazine-1,1-dioxide
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
Uniqueness
N-(2,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide stands out due to its specific substituents, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C21H25N3O3S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-13(2)12-24-16(5)23-28(26,27)20-11-17(7-9-19(20)24)21(25)22-18-8-6-14(3)10-15(18)4/h6-11,13H,12H2,1-5H3,(H,22,25) |
InChI Key |
DEYLOHRMRUELLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C)C |
Origin of Product |
United States |
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